2-Bromo-3-fluoro-4-nitropyridine
Overview
Description
2-Bromo-3-fluoro-4-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable for commercial applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or nitro group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyridines.
Reduction Products: The primary product is 2-Bromo-3-fluoro-4-aminopyridine.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Scientific Research Applications
2-Bromo-3-fluoro-4-nitropyridine is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-nitropyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity to enzymes or receptors. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 2-Bromo-4-fluoropyridine
- 3-Bromo-4-nitropyridine
- 2-Fluoro-4-nitropyridine
Comparison: 2-Bromo-3-fluoro-4-nitropyridine is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of both bromine and fluorine can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the nitro group can participate in redox reactions, providing further versatility in chemical transformations.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVNLSQEHSZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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